molecular formula C19H16FN3OS B2800790 [5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone CAS No. 939888-43-4

[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone

Cat. No. B2800790
M. Wt: 353.42
InChI Key: QJFSRWDAUFWQCV-UHFFFAOYSA-N
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Description

[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H16FN3OS and its molecular weight is 353.42. The purity is usually 95%.
BenchChem offers high-quality [5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Liquid Chromatography

5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraen-6-ylmethanone has been utilized in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. A study by Watanabe and Imai (1981) demonstrated its application as a precolumn fluorescent labeling reagent in HPLC for amino acids, including proline and hydroxyproline, highlighting its utility in biochemical analysis (Watanabe & Imai, 1981).

Catalyst- and Solvent-Free Synthesis

The compound has been involved in the catalyst- and solvent-free synthesis of related chemical structures. A study by Moreno-Fuquen et al. (2019) presented a microwave-assisted Fries rearrangement for the synthesis of related compounds under catalyst- and solvent-free conditions, demonstrating the compound's relevance in synthetic organic chemistry (Moreno-Fuquen et al., 2019).

Structural Characterization and Docking Studies

The compound has also been subject to structural characterization and molecular docking studies. Shahana and Yardily (2020) synthesized and characterized similar compounds using various techniques like UV, IR, NMR, and high-resolution mass spectrometry. The study also included density functional theory (DFT) calculations for structural optimization and interpretation of theoretical vibrational spectra, providing insights into its molecular structure and potential applications in pharmacology (Shahana & Yardily, 2020).

Fluorescence Determination in Pharmaceuticals

Gatti et al. (2004) explored the use of related compounds in fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization. This study demonstrates its potential application in pharmaceutical quality control, offering a method for efficient separation and detection of amino acid adducts (Gatti et al., 2004).

Crystal Structure Analysis

The compound has also been used in crystal structure analysis. Research by Nagaraju et al. (2018) on a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, involved X-ray diffraction studies, revealing insights into its molecular conformation and potential applications in material science (Nagaraju et al., 2018).

properties

IUPAC Name

(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraen-6-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-12-3-1-11(2-4-12)17(24)18-15(21)13-9-14-16(22-19(13)25-18)10-5-7-23(14)8-6-10/h1-4,9-10H,5-8,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFSRWDAUFWQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)C5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone

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